molecular formula C16H10ClN3O2S2 B12143528 4-chloro-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide

4-chloro-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B12143528
M. Wt: 375.9 g/mol
InChI Key: NITWFKPAZOUXPT-LCYFTJDESA-N
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Description

4-chloro-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a complex organic compound that features a thiazolidinone ring, a pyridine moiety, and a benzamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves the condensation of 4-chlorobenzoyl chloride with 2-aminothiazolidin-4-one derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The chloro group on the benzamide can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, thereby disrupting key biological pathways. For example, it may inhibit carbonic anhydrase isozymes, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C16H10ClN3O2S2

Molecular Weight

375.9 g/mol

IUPAC Name

4-chloro-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C16H10ClN3O2S2/c17-11-6-4-10(5-7-11)14(21)19-20-15(22)13(24-16(20)23)9-12-3-1-2-8-18-12/h1-9H,(H,19,21)/b13-9-

InChI Key

NITWFKPAZOUXPT-LCYFTJDESA-N

Isomeric SMILES

C1=CC=NC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=NC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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